2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzofuran and indole rings, both of which are aromatic, and a pyrrolidine ring, which is a five-membered ring containing nitrogen .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and indole rings, as well as the pyrrolidine ring. The benzofuran and indole rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and indole rings would likely contribute to its aromaticity and potentially its planarity .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzofuran derivatives, have been shown to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
Based on the structural similarity to benzofuran derivatives, it can be hypothesized that it may interact with cellular targets to inhibit cell growth, particularly in cancer cells
Biochemical Pathways
Given the potential anticancer activity, it may be involved in pathways related to cell proliferation, apoptosis, and dna repair
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight, density, boiling point, and melting point can provide some insights into its potential pharmacokinetic properties For instance, its molecular weight and LogP value might suggest good bioavailability
Result of Action
Based on the potential anticancer activity, it may result in the inhibition of cell growth and induction of apoptosis in cancer cells
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(19-12-15-3-1-2-4-18(15)22-19)23-9-7-17(13-23)14-5-6-20-16(11-14)8-10-25-20/h1-6,11-12,17,22H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNLVRFBUUVDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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